Lisinopril dihydrate is a synthetic compound classified as an angiotensin-converting enzyme inhibitor. Its chemical structure is represented by the formula CHNO·2HO, with a molecular weight of approximately 441.53 g/mol. This compound appears as a white to off-white crystalline powder that is soluble in water but shows limited solubility in organic solvents like methanol and ethanol . Lisinopril dihydrate is primarily used in the management of hypertension, heart failure, and after myocardial infarction, functioning by inhibiting the renin-angiotensin-aldosterone system .
As mentioned earlier, lisinopril's primary mechanism of action involves inhibiting the angiotensin-converting enzyme (ACE). ACE plays a vital role in the renin-angiotensin-aldosterone system (RAAS), a hormone regulatory pathway that controls blood pressure. By inhibiting ACE, lisinopril reduces angiotensin II production, leading to vasodilation, decreased peripheral vascular resistance, and ultimately, lower blood pressure [].
Lisinopril dihydrate exhibits significant biological activity as an angiotensin-converting enzyme inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The compound has been shown to be effective in treating essential hypertension and heart failure, making it a crucial medication in cardiovascular therapy . Its effects are mediated through various pathways including modulation of bradykinin levels, which contributes to its vasodilatory effects.
The synthesis of lisinopril dihydrate involves several steps. A common method includes the condensation of specific precursors in the presence of concentrated hydrochloric acid followed by hydrogenation using a Raney-Nickel catalyst . The process typically starts with lisinopril in n-butanol, where it reacts with ethyl 2-oxo-4-phenylbutyrate under controlled conditions. The final product is obtained through hydrolysis and purification steps that yield lisinopril dihydrate with high purity levels .
Lisinopril dihydrate is primarily used for:
Its long-acting nature makes it suitable for once-daily dosing, enhancing patient compliance .
Interaction studies have indicated that lisinopril dihydrate can exhibit significant interactions with other medications. For instance, concurrent use with non-steroidal anti-inflammatory drugs may reduce its antihypertensive effect. Additionally, combining lisinopril with other antihypertensive agents can lead to additive effects but requires careful monitoring to avoid hypotension . The risk of hyperkalemia also increases when used alongside potassium-sparing diuretics or potassium supplements.
Lisinopril dihydrate shares similarities with several other angiotensin-converting enzyme inhibitors. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Enalapril | CHNO | Prodrug; converted to active form enalaprilat |
Captopril | CHNOS | First ACE inhibitor; contains a thiol group |
Ramipril | CHNO | Has a longer half-life than lisinopril |
Uniqueness of Lisinopril Dihydrate:
This comparison highlights how lisinopril dihydrate stands out among ACE inhibitors while sharing essential therapeutic roles in managing cardiovascular diseases.
The definitive structural resolution of lisinopril dihydrate was achieved through single-crystal X-ray diffraction (SCXRD) at 173 K, revealing a monoclinic system with unit cell dimensions a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, and β = 112.832(3)° [1] [2]. Data collection utilized Mo-Kα radiation (λ = 0.71073 Å) with φ and ω scans, while structure refinement employed direct methods and full-matrix least-squares calculations. The asymmetric unit contains one lisinopril molecule and two water molecules, with all non-hydrogen atoms anisotropically refined.
Notably, the SCXRD analysis confirmed the double zwitterionic character of lisinopril in this hydrate, evidenced by proton transfer from the carboxyl group (C21-OOH) to the secondary amine (N2) and from the primary amine (N1) to the carboxylic acid (C10-OOH) [2] [5]. This dual ionization state is stabilized by a network of intramolecular hydrogen bonds, including N1–H⋯O4 (2.86 Å) and N2–H⋯O1 (2.67 Å), which lock the molecule in a conformation favorable for crystal packing [3].
Complementary powder X-ray diffraction (PXRD) studies employing Rietveld refinement validated the SCXRD-derived model under ambient conditions. Key refinement parameters included R~wp~ = 4.60% and R~p~ = 3.47% for data collected between 3.992° ≤ 2θ ≤ 44.986° (Cu-Kα radiation, λ = 1.54065 Å) [3]. The unit cell expansion observed at 295 K (a = 14.6450(6) Å, b = 5.906(2) Å, c = 14.299(4) Å, β = 113.1(1)°) compared to low-temperature SCXRD data reflects thermal lattice expansion [3].
Ab initio structure determination from PXRD data utilized the FOX software package, starting from molecular geometry optimized via density functional theory (DFT). This approach successfully replicated the hydrogen bonding motifs observed in single-crystal studies, confirming the robustness of the structural model across temperature variations [3].
The crystal lattice of lisinopril dihydrate features three distinct hydrogen-bonded subsystems:
Table 1: Key Hydrogen Bond Geometries in Lisinopril Dihydrate
Donor | Acceptor | Distance (Å) | Angle (°) | Role |
---|---|---|---|---|
N1–H | O4 | 2.72 | 99 | Zwitterion locking |
N2–H | O1 | 2.67 | 98 | Zwitterion locking |
O4–H | N3 | 2.55 | 127 | Intramolecular |
W1–H | O5 | 2.64 | 112 | Water channel A |
W2–H | O2 | 2.95 | 120 | Water channel B |
Data derived from SCXRD (173 K) and PXRD (295 K) analyses [2] [3] [4].
The dual zwitterionic configuration of lisinopril dihydrate arises from proton transfer at both amine sites:
This configuration creates a dipole moment along the molecular long axis, promoting antiparallel packing of adjacent molecules. Fourier-transform infrared (FT-IR) spectroscopy corroborates this through characteristic shifts:
Table 2: Crystallographic Parameters of Lisinopril Dihydrate
Parameter | SCXRD (173 K) [2] | PXRD (295 K) [3] |
---|---|---|
Space group | P21 | P21 |
a (Å) | 14.550(2) | 14.6450(6) |
b (Å) | 5.8917(8) | 5.906(2) |
c (Å) | 14.238(2) | 14.299(4) |
β (°) | 112.832(3) | 113.1(1) |
Volume (ų) | 1137.76 | 1142.1 |
Z | 2 | 6 |
Density (g/cm³) | 1.31 | 1.29 |
The persistent P21 space group across temperature variants indicates robust symmetry preservation despite thermal expansion. The Z′ = 1 structure (Z = 2 at 173 K) expands to Z = 6 at room temperature through b-axis duplication, accommodated by increased unit cell volume [3]. Systematic absences at k = 2n for 0l0 reflections confirm the screw axis symmetry [2] [3].
Health Hazard